イソバレリル-L-カルニチン塩化物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

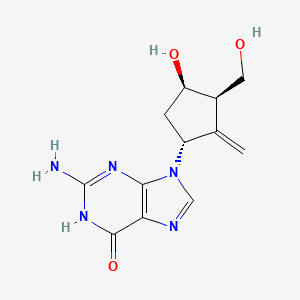

イソバレリルカルニチン(塩化物)は、L-ロイシンの代謝変換によって生成される天然のアシルカルニチンです。 ヒト好中球のカルシウム依存性プロテアーゼ(カルパイン)の強力な活性化剤です 。 この化合物はまた、L-ロイシンの異化作用の産物であり、さまざまな代謝経路において重要な役割を果たします .

2. 製法

イソバレリルカルニチン(塩化物)は、L-ロイシンの代謝変換によって合成できます。 合成経路には、イソバレリル-CoAデヒドロゲナーゼの酵素作用が関与し、イソバレリル-CoAをイソバレリルカルニチンに変換します 。 工業的な製造方法では、通常、高純度の試薬と制御された反応条件を使用して、目的の製品の純度と収率を確保します .

科学的研究の応用

イソバレリルカルニチン(塩化物)は、以下を含むいくつかの科学研究における応用があります。

化学: さまざまな化学反応における試薬として、および分析化学技術における標準物質として使用されます。

生物学: 特にL-ロイシンの異化作用に関与する代謝経路と酵素活性の研究に役立ちます。

医学: イソバレリルカルニチンは、イソバレリン酸血症などの代謝性疾患に関連する研究に使用され、診断とモニタリングのためのバイオマーカーとして役立ちます.

作用機序

イソバレリルカルニチン(塩化物)は、ヒト好中球のカルシウム依存性プロテアーゼ(カルパイン)を活性化することで効果を発揮します。 この活性化は、特定の基質のタンパク質分解につながり、アポトーシスやオートファジーを含むさまざまな細胞プロセスにおいて重要な役割を果たします 。 関与する分子標的および経路には、カルシウムシグナル伝達経路とユビキチン-プロテアソーム系が含まれます .

6. 類似の化合物との比較

イソバレリルカルニチン(塩化物)は、以下のような他のアシルカルニチンと比較できます。

アセチルカルニチン: エネルギー産生のためにミトコンドリアにアセチル基を輸送することに関与しています。

プロピオニルカルニチン: 脂肪酸とアミノ酸の代謝において役割を果たします。

ブチリルカルニチン: 短鎖脂肪酸の代謝に関与しています.

イソバレリルカルニチン(塩化物)は、L-ロイシンの異化作用における特定の役割と、カルパインの強力な活性化という点でユニークです 。 これは、代謝的役割と標的が異なる他のアシルカルニチンとは異なります .

生化学分析

Biochemical Properties

Isovaleryl L-Carnitine Chloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of fatty acids, acting as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .

Cellular Effects

Isovaleryl L-Carnitine Chloride has been observed to have significant effects on various types of cells and cellular processes. For instance, it increases survival and decreases apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when used at a concentration of 1 mM . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver when used at concentrations of 77 and 100 µM, respectively .

Molecular Mechanism

At the molecular level, Isovaleryl L-Carnitine Chloride exerts its effects through various mechanisms. It is involved in the metabolic conversion of L-leucine . It also plays a role in the inhibition of amino acid deprivation-induced proteolysis and autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isovaleryl L-Carnitine Chloride can change over time. For instance, it has been observed to increase survival and decrease apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes over time .

Metabolic Pathways

Isovaleryl L-Carnitine Chloride is involved in the metabolism of fatty acids. It acts as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .

準備方法

Isovalerylcarnitine (chloride) can be synthesized through the metabolic conversion of L-leucine. The synthetic route involves the enzymatic action of isovaleryl-CoA dehydrogenase, which converts isovaleryl-CoA to isovalerylcarnitine . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .

化学反応の分析

イソバレリルカルニチン(塩化物)は、以下を含むさまざまな化学反応を起こします。

酸化: この反応では、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、イソバレリルカルニチンをその酸化形に変換します。

還元: 還元反応では、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、イソバレリルカルニチンをその還元形に変換します。

これらの反応に使用される一般的な試薬と条件には、ジメチルスルホキシド(DMSO)、エタノール、リン酸緩衝生理食塩水(PBS)などの溶媒が、さまざまなpHレベルで使用されます 。 これらの反応から生成される主要な生成物には、イソバレリルカルニチンの酸化、還元、または置換された誘導体があります .

類似化合物との比較

Isovalerylcarnitine (chloride) can be compared with other acylcarnitines such as:

Acetylcarnitine: Involved in the transport of acetyl groups into the mitochondria for energy production.

Propionylcarnitine: Plays a role in the metabolism of fatty acids and amino acids.

Butyrylcarnitine: Involved in the metabolism of short-chain fatty acids.

Isovalerylcarnitine (chloride) is unique due to its specific role in the catabolism of L-leucine and its potent activation of calpain . This distinguishes it from other acylcarnitines, which have different metabolic roles and targets .

特性

IUPAC Name |

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDFIOSIRGUUSM-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)